molecular formula C18H22FN3O2 B10905023 1-[(4-fluorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

1-[(4-fluorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10905023
M. Wt: 331.4 g/mol
InChI Key: TZEDTWBMIGWNBH-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a fluorophenoxy group and a methylcyclohexyl group, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole core. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with 4-fluorophenol.

    Attachment of the Methylcyclohexyl Group: This can be done via a Friedel-Crafts alkylation reaction using methylcyclohexyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: It finds applications in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds, such as:

The uniqueness of 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C18H22FN3O2

Molecular Weight

331.4 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(4-methylcyclohexyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H22FN3O2/c1-13-2-6-15(7-3-13)20-18(23)17-10-11-22(21-17)12-24-16-8-4-14(19)5-9-16/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,20,23)

InChI Key

TZEDTWBMIGWNBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F

Origin of Product

United States

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